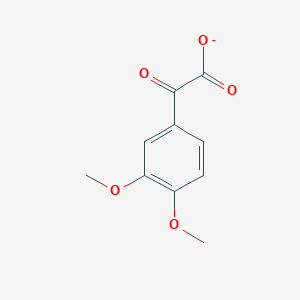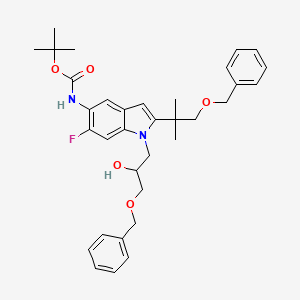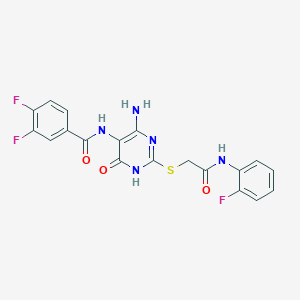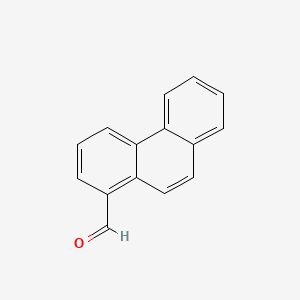![molecular formula C17H12ClN3O5S B14123749 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone CAS No. 1033202-09-3](/img/structure/B14123749.png)
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a chlorophenoxy group, an oxadiazole ring, and a nitrophenyl group, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone typically involves multiple steps. One common method starts with the preparation of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, which is then used as a precursor for further reactions The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Medicine: Its potential as a drug candidate for treating neurodegenerative disorders has been explored.
Industry: The compound’s unique structure makes it suitable for use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s unique structural features, which allow it to form stable complexes with the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A precursor used in the synthesis of the target compound.
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid: Another related compound with similar structural features.
Uniqueness
What sets 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone apart is its combination of a chlorophenoxy group, an oxadiazole ring, and a nitrophenyl group
Eigenschaften
CAS-Nummer |
1033202-09-3 |
|---|---|
Molekularformel |
C17H12ClN3O5S |
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H12ClN3O5S/c18-12-4-6-14(7-5-12)25-9-16-19-20-17(26-16)27-10-15(22)11-2-1-3-13(8-11)21(23)24/h1-8H,9-10H2 |
InChI-Schlüssel |
KXZQXZPTHIQSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide](/img/structure/B14123669.png)
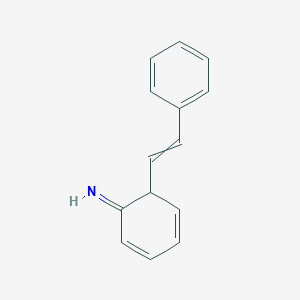

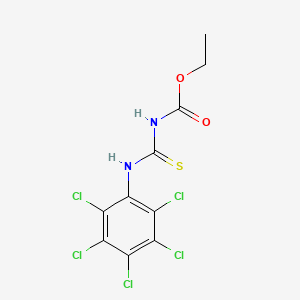
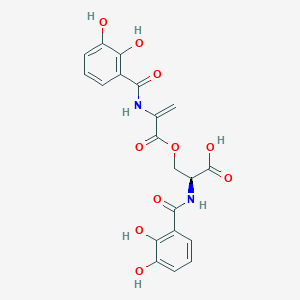
![(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B14123685.png)
![1-(4-ethenylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123687.png)
![N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B14123700.png)
